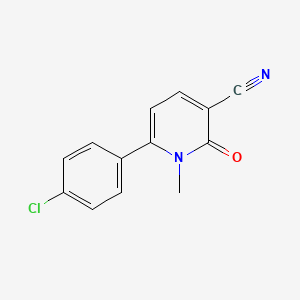

6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c1-16-12(7-4-10(8-15)13(16)17)9-2-5-11(14)6-3-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXSTGCZEMQTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C13H10ClN2O

- Molecular Weight : 263.6764 g/mol

- CAS Number : 1368978-83-9

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques:

- Infrared (IR) Spectroscopy : Characteristic peaks observed at specific wavenumbers indicative of functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the hydrogen and carbon environments within the molecule.

Pharmacological Activities

The compound has been investigated for its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.

Anti-Cancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

- Cell Lines Tested : Human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).

- Methodology : MTT assay used to determine the half-maximal inhibitory concentration (IC50).

- Findings : The compound exhibited significant anti-proliferative activity, with IC50 values comparable to established chemotherapeutic agents like Harmine .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess notable antimicrobial activity:

- Testing Parameters : Various microbial strains were assessed for susceptibility.

- Results : The synthesized compounds showed inhibition against tested microbes, indicating potential use as antimicrobial agents .

Material Science

The thermal stability and electronic properties of the compound have been explored for potential applications in material science:

- Thermogravimetric Analysis (TGA) : Conducted to assess thermal stability, revealing significant resistance to decomposition at elevated temperatures.

- Applications : Potential use in developing stable organic materials for electronic devices .

Synthesis of Derivatives

The synthesis of various derivatives of 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been reported, expanding its utility:

- Synthetic Routes : Various methodologies have been developed to obtain derivatives with enhanced biological activity or improved stability.

- Case Studies : Specific examples include modifications that enhance anti-cancer efficacy or broaden antimicrobial spectrum .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-Cancer | HCT-116 | 2.40 ± 0.12 | |

| Anti-Cancer | HepG2 | Comparable | |

| Antimicrobial | Various Bacteria | Significant Inhibition |

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide

- Indole derivatives

Uniqueness

Compared to similar compounds, 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group and a chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known by its CAS number 147269-16-7, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 249.65 g/mol. The compound features a dihydropyridine core with a chlorophenyl substituent and a carbonitrile group, which are essential for its biological activities.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of various derivatives of dihydropyridine compounds against human tumor cell lines. In particular, compounds similar to this compound exhibited promising cytotoxicity:

In this context, compound 24 was reported to be 2.5 times more effective than doxorubicin against the colon carcinoma HT29 cell line, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated, showing effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | Comparable to ampicillin | |

| Escherichia coli | Comparable to ampicillin | |

| Fungal strains | Comparable to clotrimazole |

The highest antimicrobial potential was attributed to the same compound (analog 24), which exhibited potent activity against both Gram-positive and Gram-negative bacteria.

The mechanism underlying the biological activity of this compound involves several pathways:

- Calcium Channel Modulation : Similar dihydropyridine derivatives are known to interact with L-type calcium channels, suggesting a role in cardiovascular activities .

- DNA Gyrase Inhibition : Compounds within this class may also inhibit bacterial DNA gyrase, contributing to their antibacterial effects .

- Cytotoxic Pathways : The cytotoxicity observed in tumor cell lines may involve apoptosis induction and disruption of cellular proliferation pathways.

Case Studies

A notable study synthesized and evaluated various dihydropyridine derivatives for their biological activities. Among these, the compound resembling this compound showed significant cytotoxicity and antimicrobial effects:

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A one-pot, multi-component reaction is commonly employed, involving 4-chloroacetophenone, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux. For example, analogous syntheses of pyridinone derivatives use ammonium acetate (20 mmol) as a catalyst, with ethanol as the solvent and reflux times of 10–20 hours to achieve yields >85% . Key parameters include:

- Temperature : Reflux (~78°C) ensures efficient cyclization.

- Solvent : Ethanol balances reactivity and solubility.

- Monitoring : TLC tracks reaction progress to avoid over- or under-reaction.

- Purification : Recrystallization from DMF/ethanol (1:2) improves purity .

Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral markers confirm the compound’s identity?

- Methodological Answer :

- FTIR : Confirm the presence of C≡N (~2242 cm⁻¹), C=O (~1663 cm⁻¹), and aromatic C-Cl (~788 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include the pyridinone NH proton (~4.42 ppm, singlet) and aromatic protons (7.0–8.3 ppm). The 1-methyl group typically appears as a singlet (~3.91 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 380.01 for analogous compounds) validate the molecular formula .

Q. How can researchers screen the compound’s preliminary bioactivity, and what assays are recommended?

- Methodological Answer :

- Antioxidant Activity : Use DPPH radical scavenging assays. For example, related pyridinones show 17.55–79.05% activity at 12 ppm, comparable to ascorbic acid (82.71%) .

- Antimicrobial Screening : Perform broth microdilution against Staphylococcus aureus and Escherichia coli. Analogous compounds exhibit MIC values of 1–3 µmol mL⁻¹ .

- Data Interpretation : Normalize results against positive controls (e.g., tetracycline for bacteria, ketoconazole for fungi) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity, and what contradictions arise in structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance antioxidant activity (e.g., 79.05% for 4-bromo derivatives) compared to electron-donating groups (e.g., -OCH₃: 17.55%) .

- Contradictions : Steric hindrance from bulky substituents (e.g., 2,4-dichlorophenyl) may reduce antimicrobial efficacy despite favorable electronic profiles .

- Experimental Design : Synthesize derivatives via aldehydes with varying electronic properties (e.g., 4-F, 4-CN) and compare bioactivity trends .

Q. What computational strategies predict target binding interactions, and how can docking studies guide drug design?

- Methodological Answer :

- Software : Use PyRx for automated docking and BIOVIA Discovery Studio for visualizing ligand-protein interactions .

- Protocol : Dock the compound into active sites (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina. Validate with binding affinity calculations (e.g., ∆G = -8.5 kcal/mol for high-affinity analogs) .

- Case Study : Analogous pyridinones show strong interactions with bacterial DNA gyrase (hydrophobic pockets and hydrogen bonding with Ser84) .

Q. How do transition metal complexes enhance bioactivity, and what analytical methods confirm complexation?

- Methodological Answer :

- Synthesis : React the compound with Mn(II), Fe(III), Co(II), or Ni(II) salts in methanol/acetone. Isolate complexes via solvent evaporation .

- Characterization :

- Magnetic Susceptibility : Paramagnetic behavior confirms octahedral geometry (e.g., µeff = 5.92 BM for Fe(III)) .

- Thermogravimetric Analysis (TGA) : Detect coordinated water molecules (weight loss ~100–150°C) .

- Bioactivity Enhancement : Metal complexes of 4,6-bis(4-chlorophenyl) analogs show 2–3× higher antibacterial activity than the ligand alone .

Data Contradictions and Resolution Strategies

Q. Why do bioactivity results vary across structurally similar pyridinones, and how can researchers address these discrepancies?

- Analysis :

- Example : A 4-bromo derivative exhibits 79.05% antioxidant activity, while a 4-methoxy analog shows only 17.55% . This suggests electronic effects dominate over steric factors in radical scavenging.

- Resolution :

Control Experiments : Ensure consistent assay conditions (e.g., DPPH concentration, incubation time).

Theoretical Modeling : Calculate HOMO-LUMO gaps to correlate electron-donating capacity with activity .

Statistical Tools : Use multivariate analysis (e.g., PCA) to decouple electronic and steric variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.